Etryptamine (α-ethyltryptamine, α-ET) is a synthetic indolealkylamine and a highly selective monoamine releasing agent. Originally developed as a reversible monoamine oxidase inhibitor (MAOI), it is now primarily procured by forensic toxicology laboratories and neuropharmacology researchers as an analytical reference standard and a specialized pharmacological probe. Unlike classical psychedelic tryptamines, etryptamine functions predominantly as an entactogen with a pronounced selectivity for the serotonin transporter (SERT) over dopamine and norepinephrine transporters. Its distinct molecular structure—featuring an alpha-ethyl group—confers resistance to rapid MAO degradation while fundamentally altering its receptor binding profile compared to its alpha-methylated analogs. For procurement, securing high-purity etryptamine is critical for validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and isolating SERT-mediated mechanisms in complex neurochemical assays [1].
Generic substitution of etryptamine with closely related tryptamines, such as α-methyltryptamine (α-MT) or N,N-dimethyltryptamine (DMT), fundamentally compromises both analytical and pharmacological workflows. In forensic and toxicological screening, α-ET and α-MT possess different molecular weights and fragmentation patterns; using α-MT as a surrogate reference standard will result in failed GC-MS/LC-MS identifications of illicit samples. Pharmacologically, substituting α-MT for α-ET introduces confounding variables: α-MT is a potent, non-selective monoamine releaser and a strong MAO inhibitor, whereas α-ET is highly SERT-selective and only a weak MAO inhibitor. Furthermore, unlike classical tryptamines, racemic etryptamine lacks direct 5-HT2A receptor agonism at standard concentrations, meaning its substitution with DMT or α-MT in behavioral models will inadvertently trigger hallucinogenic pathways rather than pure entactogenic, SERT-mediated responses [1].
When selecting a tryptamine-based monoamine releasing agent, etryptamine provides a highly selective profile compared to its methylated analog. Quantitative assays demonstrate that α-ET is at least 10-fold selective for SERT over the dopamine transporter (DAT), whereas α-methyltryptamine (α-MT) shows less than 4-fold selectivity and significantly higher dopaminergic and noradrenergic activity [1].
| Evidence Dimension | Monoamine Releasing Potency (EC50) |
| Target Compound Data | Etryptamine (α-ET): SERT EC50 = 23.2 nM; DAT EC50 = 232 nM; NET EC50 = 640 nM. |
| Comparator Or Baseline | α-Methyltryptamine (α-MT): SERT EC50 = 21.7 nM; DAT EC50 = 78.6 nM; NET EC50 = 112 nM. |
| Quantified Difference | α-ET exhibits a 10-fold selectivity for SERT over DAT, compared to α-MT's <4-fold selectivity. |
| Conditions | In vitro monoamine transporter release assays. |
Researchers requiring a highly selective serotonergic probe must procure etryptamine to avoid the confounding dopaminergic and noradrenergic noise introduced by α-MT.
Strong MAO inhibition can severely disrupt metabolic workflows and confound monoamine release data. Etryptamine acts only as a weak, reversible inhibitor of MAO-A, requiring significantly higher concentrations to achieve 50% inhibition compared to the potent MAO inhibition characteristic of α-MT[1].
| Evidence Dimension | MAO-A Inhibition (IC50) |
| Target Compound Data | Etryptamine (α-ET): IC50 = 260 μM (2.6 × 10^-4 M). |
| Comparator Or Baseline | α-Methyltryptamine (α-MT): Potent MAO inhibitor active at low micromolar concentrations. |
| Quantified Difference | α-ET requires a concentration of 260 μM to achieve 50% MAO inhibition, avoiding the severe enzymatic blockade caused by α-MT at standard assay doses. |
| Conditions | In vitro MAO-A enzyme inhibition assays for standardizing metabolic workflows. |
Procuring etryptamine ensures high reproducibility in monoamine release assays by eliminating the severe metabolic disruption and enzymatic interference caused by strong MAO inhibitors like α-MT.
Unlike classical tryptamines that act as potent psychedelics, racemic etryptamine lacks direct 5-HT2A receptor agonism. In calcium mobilization assays, α-ET fails to trigger 5-HT2A-mediated responses at concentrations up to 10,000 nM, whereas comparators like DMT and α-MT elicit robust agonist responses [1].
| Evidence Dimension | 5-HT2A Receptor Activation (Calcium Mobilization) |
| Target Compound Data | Racemic Etryptamine: Inactive as an agonist at 10,000 nM. |
| Comparator Or Baseline | Classical Tryptamines (e.g., DMT, α-MT): Potent 5-HT2A agonists. |
| Quantified Difference | α-ET shows 0% 5-HT2A activation at 10 μM, completely diverging from the potent agonism of standard tryptamine benchmarks. |
| Conditions | In vitro 5-HT2A-mediated calcium mobilization assay. |
Etryptamine is the necessary procurement choice for isolating SERT-mediated entactogenic effects without triggering the direct 5-HT2A hallucinogenic pathways characteristic of other tryptamines.
For mainstream laboratory workflows involving the screening of controlled substances, precise analytical differentiation is mandatory. Etryptamine possesses a distinct molecular weight and fragmentation pathway compared to its Schedule I analogs, such as α-MT and 5-(2-Aminopropyl)indole (5-IT), making it an irreplaceable reference standard for GC-MS and LC-MS/MS calibration[1].
| Evidence Dimension | Chromatographic and Mass Spectral Identification |
| Target Compound Data | Etryptamine (CAS 2235-90-7): MW = 188.27 g/mol with specific alpha-ethyl fragmentation. |
| Comparator Or Baseline | α-Methyltryptamine (α-MT) and 5-IT: MW = 174.24 g/mol. |
| Quantified Difference | A distinct +14 g/mol mass difference and distinct retention times prevent false positives in automated screening. |
| Conditions | Standardized post-mortem and illicit substance screening via GC-MS/LC-MS workflows. |
Forensic and analytical laboratories must procure the exact CAS 2235-90-7 reference material to validate mainstream LC-MS/MS workflows and legally distinguish etryptamine from closely related Schedule I analogs.
Due to its distinct molecular weight and fragmentation profile compared to α-MT and 5-IT, etryptamine is an essential analytical reference standard. Forensic laboratories procure high-purity α-ET to calibrate GC-MS and LC-MS/MS equipment, ensuring accurate identification and quantification of illicit tryptamines in post-mortem fluids and seized materials [1].
Because of its 10-fold selectivity for SERT over DAT and NET, etryptamine is heavily utilized as a pharmacological probe in neurochemical research. It allows investigators to study entactogen-like serotonin release mechanisms in vitro and in vivo without the confounding dopaminergic activation seen with α-MT or MDMA[2].
Racemic etryptamine's lack of direct 5-HT2A receptor agonism at concentrations up to 10,000 nM makes it highly suited for behavioral pharmacology. Researchers procure α-ET to model pure monoamine-releasing effects in rodents, effectively decoupling entactogenic responses from the hallucinogenic pathways activated by classical tryptamines like DMT [2].